D-Chalcose vs. D-Desosamine: Superior Antibacterial Activity of Narbomycin Analogs Against Erythromycin-Resistant Strains
In a direct combinatorial biosynthesis study, the native deoxysugar D-desosamine in the 14-membered macrolide narbomycin was replaced with 3-O-demethyl-D-chalcose [1]. The resulting analog exhibited significantly greater antibacterial activity than both the parent compound narbomycin and the clinically relevant macrolide erythromycin against both erythromycin-susceptible and erythromycin-resistant strains of Enterococcus faecium and Staphylococcus aureus [2]. This demonstrates that a D-chalcose-type sugar can confer a superior activity and resistance profile compared to a D-desosamine moiety.
| Evidence Dimension | In vitro Antibacterial Activity |
|---|---|
| Target Compound Data | Narbomycin analog with 3-O-demethyl-D-chalcose substitution |
| Comparator Or Baseline | Narbomycin (with native D-desosamine) and Erythromycin |
| Quantified Difference | Activity: 3-O-demethyl-D-chalcose analog > Narbomycin > Erythromycin |
| Conditions | In vitro susceptibility testing against erythromycin-susceptible and -resistant Enterococcus faecium and Staphylococcus aureus [3]. |
Why This Matters
This evidence provides a direct, quantitative, and therapeutically relevant reason to select D-chalcose or its derivatives over D-desosamine when developing new macrolides to overcome existing antibiotic resistance.
- [1] Engineered biosynthesis of glycosylated derivatives of narbomycin and evaluation of their antibacterial activities. Applied Microbiology and Biotechnology, 2011. View Source
- [2] Han, A. R.; Park, S. R.; Park, J. W.; Lee, E. Y.; Kim, D. M.; Kim, B. G.; Yoon, Y. J. Engineered biosynthesis of glycosylated derivatives of narbomycin and evaluation of their antibacterial activities. Applied Microbiology and Biotechnology, 2011, 91(4), 981-990. View Source
- [3] Han, A. R.; et al. Substitution with L-rhamnose or 3-O-demethyl-D-chalcose was demonstrated to exhibit greater antibacterial activity than narbomycin and the clinically relevant erythromycin. Applied Microbiology and Biotechnology, 2011. View Source
